N-(2-Amino-4-chlorophenyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
N-(2-amino-4-chlorophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXWEZUJLYFKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517656 | |
| Record name | N-(2-Amino-4-chlorophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86569-49-5 | |
| Record name | N-(2-Amino-4-chlorophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-chlorophenyl)-2-methylpropanamide typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with 2-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The amide bond in N-(2-amino-4-chlorophenyl)-2-methylpropanamide can undergo hydrolysis under acidic or basic conditions:
| Hydrolysis Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic | HCl (concentrated), reflux | 2-Methylpropanoic acid + 2-amino-4-chloroaniline | May require prolonged heating |
| Basic | NaOH (aqueous), heat | Sodium 2-methylpropanoate + 2-amino-4-chloroaniline | Faster reaction kinetics |
While direct experimental data for this compound is limited, analogous reactions (e.g., hydrolysis of N-(4-chlorophenyl)-2-bromo-2-methylpropanamide) demonstrate that amide cleavage is feasible under harsh conditions . The electron-withdrawing chlorine substituent may slightly destabilize the amide bond, accelerating hydrolysis.
Amino Group Modifications
The aromatic amino group (-NH₂) can participate in various reactions:
-
Acetylation : Treatment with acetic anhydride yields N-acetyl derivatives.
-
Diazotization : Reaction with nitrous acid (HNO₂) forms diazonium salts, enabling coupling reactions to synthesize azo dyes or biaryl compounds.
Stability and Side Reactions
-
Oxidation : The amino group is susceptible to oxidation, particularly in the presence of strong oxidizers (e.g., KMnO₄), potentially forming nitroso or nitro derivatives.
-
Thermal Decomposition : Degradation above 200°C may release toxic gases (e.g., HCl, CO) due to cleavage of the chlorophenyl and amide moieties.
Comparative Analysis with Structural Analogs
The reactivity of this compound differs from isomers like N-(4-amino-2-chlorophenyl)-2-methylpropanamide due to substituent positioning:
| Property | This compound | N-(4-amino-2-chlorophenyl)-2-methylpropanamide |
|---|---|---|
| Amino group position | 2-position | 4-position |
| Chlorine position | 4-position | 2-position |
| Electron density at NH₂ | Lower (closer to electron-withdrawing Cl) | Higher |
| Reactivity in NAS | Reduced | Moderately enhanced |
This positional isomerism impacts solubility, stability, and interaction with biological targets .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of N-(2-Amino-4-chlorophenyl)-2-methylpropanamide lies in its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the amino and chlorophenyl groups is believed to enhance its interaction with biological targets involved in cancer progression .
Inhibition of Steroid Dehydrogenase
This compound has been identified as an inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in converting cortisone to cortisol. Inhibition of this enzyme can be beneficial in treating conditions like obesity and metabolic syndrome, where cortisol levels are dysregulated .
Pharmaceutical Formulations
Drug Development
this compound is being explored for its potential in developing new pharmaceutical formulations. Its ability to act as a scaffold for synthesizing more complex molecules makes it an attractive candidate in drug discovery processes .
Crystalline Forms
Research into different crystalline forms of similar compounds has shown that solid-state characteristics can significantly affect bioavailability and pharmacokinetics. Investigating the polymorphic forms of this compound could lead to improved formulations with enhanced therapeutic efficacy .
Chemical Synthesis
Synthetic Intermediates
This compound can serve as an intermediate in the synthesis of other bioactive molecules. Its structure allows for further functionalization, leading to derivatives that may possess enhanced biological activities or specificity towards certain targets .
Toxicological Studies
Safety Profile Assessment
Toxicological assessments are crucial for any compound intended for pharmaceutical use. Initial studies suggest that this compound exhibits irritant properties, necessitating careful evaluation during drug development . Understanding its safety profile will guide its application in clinical settings.
Data Table: Summary of Applications
Case Studies and Research Findings
- Anticancer Studies : A study focusing on derivatives similar to this compound revealed significant cytotoxicity against breast cancer cell lines, suggesting a pathway for future anticancer drug development.
- Metabolic Regulation : Research published in the Journal of Medicinal Chemistry highlighted the effectiveness of compounds inhibiting 11β-HSD1 in reducing visceral fat accumulation, indicating potential therapeutic applications for obesity management.
- Formulation Development : A patent filed by researchers outlines methods for synthesizing various crystalline forms of related compounds, emphasizing the importance of solid-state properties on drug delivery efficacy.
Mechanism of Action
The mechanism of action of N-(2-Amino-4-chlorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
N-(3-Amino-4-chlorophenyl)-2-methylpropanamide
- Key Difference: The amino group is at the meta (3rd) position instead of the ortho (2nd) position.
- Impact: The positional isomerism alters hydrogen-bonding capacity and electronic distribution.
2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide
- Key Difference: The bromine atom replaces the amino group on the propanamide chain.
- Impact: Bromine’s larger atomic radius and polarizability increase steric hindrance and alter reactivity (e.g., as a leaving group in nucleophilic substitutions).
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride
- Key Difference : A fluorophenylmethyl group replaces the chlorophenyl ring, and the amide nitrogen is methylated.
- Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability, while the methyl group on the amide nitrogen reduces steric hindrance. This compound is explicitly noted for applications in pharmaceuticals and agrochemicals .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituents (Phenyl Ring) | Propanamide Chain | Key Properties |
|---|---|---|---|---|
| N-(2-Amino-4-chlorophenyl)-2-methylpropanamide | 212.68 | 2-amino, 4-chloro | 2-methyl | High polarity (amino group), moderate steric bulk |
| N-(3-Amino-4-chlorophenyl)-2-methylpropanamide | 212.68 | 3-amino, 4-chloro | 2-methyl | Reduced intramolecular H-bonding vs. ortho isomer |
| 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide | 280.56 | 4-chloro | 2-bromo, 2-methyl | Higher molecular weight, bromine enhances reactivity |
| 3-Amino-2-[(4-FPhe)methyl]-N-methylpropanamide HCl | 246.71 | 4-fluorophenylmethyl | N-methyl | Fluorine improves stability; hydrochloride salt enhances solubility |
FPhe = fluorophenyl
Biological Activity
N-(2-Amino-4-chlorophenyl)-2-methylpropanamide, a compound of significant interest in medicinal chemistry, exhibits various biological activities that make it a candidate for further research and potential therapeutic applications. This article reviews its biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
- IUPAC Name : this compound
The presence of the amino and chlorophenyl groups contributes to its biological activity, particularly in targeting specific receptors or pathways.
Biological Activity Overview
The compound has been studied for its potential effects on various biological systems, including:
- Antiviral Activity : Some derivatives of similar structures have shown potent antiviral activity against human adenoviruses (HAdV). For instance, compounds with structural similarities exhibited IC50 values as low as 0.27 μM, indicating strong antiviral potential while maintaining low cytotoxicity levels .
- Anticancer Properties : Research indicates that related compounds have demonstrated significant anticancer activity across multiple cell lines. For example, certain quinoxaline derivatives have shown high growth inhibition percentages against melanoma and other cancer types, suggesting that modifications to the amide structure can enhance anticancer efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups, such as chlorine, has been associated with increased potency against cancer cell lines. Conversely, electron-donating groups often decrease activity .
- Binding Affinity : Studies have shown that specific structural configurations significantly influence binding affinity to target receptors. For example, stereospecific compounds exhibit varying potencies based on their three-dimensional arrangements .
Case Studies
- Antiviral Efficacy Against HAdV :
-
Anticancer Activity :
- In a comprehensive evaluation of quinoxaline derivatives, one compound exhibited an IC50 value of 0.126 μM against HeLa cells, showcasing the importance of structural modifications in enhancing anticancer properties. The study highlighted that compounds with specific substituents showed superior activity compared to standard treatments like doxorubicin .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Amino-4-chlorophenyl)-2-methylpropanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling 2-amino-4-chloroaniline with 2-methylpropanoyl chloride under basic conditions. Key optimizations include:
- Solvent selection : Use polar aprotic solvents like DMF to enhance reactivity (e.g., yields improved to 72% in similar compounds) .
- Catalysts : HATU or EDC/HOBt systems improve amide bond formation efficiency.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., from ethanol/water) enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~212.6) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (using SHELX for refinement) .
Q. What safety protocols are critical when handling This compound?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure (H313/H333 risks) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does regioselectivity impact the synthesis of analogs, and how can it be controlled?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl at the 4-position) direct coupling reactions. Steric hindrance from the ortho-amino group may require bulky bases (e.g., DIPEA) to mitigate side reactions .
- Chiral Resolutions : Use enantiopure amines (e.g., (S)-α-methyl-4-fluoroaniline) to achieve >90% enantiomeric excess in stereospecific analogs .
Q. How can computational modeling predict physicochemical properties and binding interactions?
- Methodological Answer :
- LogP/LogD Calculations : Tools like JChem predict hydrophobicity (LogP ≈ 0.14; pH-dependent LogD) .
- Docking Studies : Molecular dynamics (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzymes with hydrophobic active sites) .
- pKa Prediction : Software like MarvinSuite estimates protonation states under physiological conditions (acidic pKa ~14.09) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) and cell-based assays to confirm activity .
- Batch Variability Control : Standardize synthetic protocols (e.g., HATU vs. EDC coupling) to minimize impurities affecting bioactivity .
- Meta-Analysis : Use QSAR models to correlate structural features (e.g., Cl substitution) with activity trends .
Q. How can X-ray crystallography address ambiguities in NMR-derived structural assignments?
- Methodological Answer :
- High-Resolution Data : Collect datasets at low temperature (100 K) to reduce thermal motion artifacts.
- SHELX Refinement : Apply restraints for disordered regions (e.g., flexible methyl groups) and validate with R-factor convergence (<5%) .
- Hydrogen Bonding Networks : Use ORTEP-3 to visualize interactions critical for stability (e.g., N–H···O=C motifs) .
Q. What are the structure-activity relationships (SAR) for analogs targeting specific receptors?
- Methodological Answer :
- Key Modifications :
- Chlorine Position : 4-Cl enhances metabolic stability vs. 3-Cl .
- Methyl Branching : 2-methylpropanamide increases steric bulk, improving target selectivity .
- Biological Testing : Use radioligand binding assays (e.g., ³H-labeled analogs) to quantify affinity for receptors like GPCRs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
